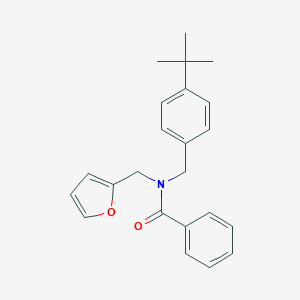

N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery. This compound, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells.

Mécanisme D'action

N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide acts as a selective inhibitor of BTK, a cytoplasmic tyrosine kinase that is essential for the development and activation of B cells and other immune cells. BTK plays a crucial role in the signaling pathways that regulate the activation, proliferation, and survival of B cells. By inhibiting BTK, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide can suppress the activation of B cells and other immune cells, leading to the suppression of autoimmune and inflammatory responses.

Effets Biochimiques Et Physiologiques

In preclinical studies, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide has been shown to inhibit BTK and suppress the activation of B cells and other immune cells. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells. The compound has also been shown to reduce the levels of autoantibodies and immune complexes, which are associated with autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. The compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is its limited solubility, which can make it difficult to formulate for oral administration.

Orientations Futures

For research could include:

1. Clinical trials to evaluate the safety and efficacy of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide in the treatment of autoimmune and inflammatory diseases.

2. Optimization of the synthesis method to improve the yield and purity of the compound.

3. Development of new formulations to improve the solubility and bioavailability of the compound.

4. Investigation of the potential application of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide in the treatment of other diseases, such as cancer and viral infections.

Conclusion

In conclusion, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a compound that has shown promising results in preclinical studies for its potential application in the treatment of autoimmune and inflammatory diseases. The compound acts as a selective inhibitor of BTK, suppressing the activation of B cells and other immune cells. While there are some limitations to the compound, further research is needed to fully understand its potential therapeutic benefits and to optimize its synthesis and formulation.

Méthodes De Synthèse

The synthesis of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a multi-step process that involves the reaction of various reagents and solvents. The synthesis method was first reported in a patent filed by Takeda Pharmaceutical Company Limited in 2011. The patent describes the synthesis of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide using a series of chemical reactions, including the condensation of 4-tert-butylbenzaldehyde and 2-furylacetaldehyde, followed by the reduction of the resulting imine with sodium borohydride and the subsequent acylation of the amine with benzoyl chloride.

Applications De Recherche Scientifique

N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide has been extensively studied for its potential application in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit BTK and suppress the activation of B cells and other immune cells.

Propriétés

Nom du produit |

N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide |

|---|---|

Formule moléculaire |

C23H25NO2 |

Poids moléculaire |

347.4 g/mol |

Nom IUPAC |

N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C23H25NO2/c1-23(2,3)20-13-11-18(12-14-20)16-24(17-21-10-7-15-26-21)22(25)19-8-5-4-6-9-19/h4-15H,16-17H2,1-3H3 |

Clé InChI |

LZLOSCZFUSZHDE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)

![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)

![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)

![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)

![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)

![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)

![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)

![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)

![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)